MACC is a synthetic organic compound, often used as a research tool. Its synthesis has been described in scientific literature, allowing researchers to prepare it in their laboratories. [] The characterization of MACC, including its structure, purity, and other physical and chemical properties, is crucial for ensuring the validity of research findings. Techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly employed for this purpose. []
While the full extent of MACC's applications in scientific research is still being explored, some potential areas of investigation include:
Methyl 1-aminocyclopropanecarboxylate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 151.59 g/mol. It is commonly encountered as a white crystalline solid and is known for its role as a derivative of 1-aminocyclopropane-1-carboxylic acid. This compound is often used in various biochemical applications, particularly in the field of plant physiology and biochemistry, due to its involvement in the biosynthesis of ethylene, a key plant hormone .
MACC functions by mimicking the action of ACC in the ethylene signaling pathway. Once inside the plant cell, MACC is converted to ACC by esterases. ACC then binds to the enzyme ACC oxidase, which converts it to ethylene, the active gaseous hormone. Ethylene subsequently interacts with specific receptors, triggering a cascade of responses that regulate various plant growth and development processes [].
This compound exhibits notable biological activity, primarily as a precursor to ethylene in plants. Ethylene regulates various physiological processes including fruit ripening, flower wilting, and leaf abscission. Methyl 1-aminocyclopropanecarboxylate hydrochloride has been studied for its effects on plant growth and development, influencing processes such as cell division and elongation . Furthermore, it has potential applications in agricultural practices as a growth regulator.
Methyl 1-aminocyclopropanecarboxylate hydrochloride can be synthesized through several methods, including:
Methyl 1-aminocyclopropanecarboxylate hydrochloride has various applications:
Methyl 1-aminocyclopropanecarboxylate hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Aminocyclopropane-1-carboxylic acid | Precursor to methyl 1-aminocyclopropanecarboxylate; directly involved in ethylene synthesis. | |
Methyl cyclopropanecarboxylate | Similar cyclopropane structure; utilized in organic synthesis but lacks amino functionality. | |
Ethylene | Primary plant hormone derived from methyl 1-aminocyclopropanecarboxylate; crucial for growth regulation. |
Methyl 1-aminocyclopropanecarboxylate hydrochloride is unique due to its specific role as an amino acid derivative that directly contributes to ethylene biosynthesis in plants. Its structural features allow it to participate effectively in biochemical pathways that are essential for plant development and response to environmental stimuli .
Methyl 1-aminocyclopropanecarboxylate hydrochloride serves as a stable derivative of 1-aminocyclopropane-1-carboxylic acid, the immediate precursor in the ethylene biosynthesis pathway [7] [8]. The ethylene biosynthesis pathway consists of two dedicated enzymatic steps that convert S-adenosyl-L-methionine to the gaseous hormone ethylene [7].
In the first reaction, S-adenosyl-L-methionine is converted to 1-aminocyclopropane-1-carboxylic acid by the enzyme 1-aminocyclopropane-1-carboxylic acid synthase [7] [8]. This reaction represents the committed and generally rate-limiting step in ethylene biosynthesis [10]. The enzyme belongs to the family of pyridoxal phosphate-dependent enzymes and catalyzes the reaction through a quinonoid zwitterion intermediate [6].
The second step involves the conversion of 1-aminocyclopropane-1-carboxylic acid to ethylene by 1-aminocyclopropane-1-carboxylic acid oxidase [7] [10]. This enzyme belongs to the 2-oxoglutarate-dependent dioxygenase superfamily and requires iron, ascorbate, and oxygen as cofactors [10]. The reaction produces ethylene, carbon dioxide, and hydrogen cyanide as products [10].
The methyl ester derivative provides enhanced stability compared to the free acid form, making it valuable for research applications and analytical studies [2] [5]. The compound can serve as a precursor that, upon hydrolysis, releases the active 1-aminocyclopropane-1-carboxylic acid for subsequent conversion to ethylene [26].
Research has demonstrated that the regulation of 1-aminocyclopropane-1-carboxylic acid levels occurs through multiple mechanisms including synthesis, conjugation, and transport [25]. The compound can be conjugated to form malonyl-1-aminocyclopropane-1-carboxylic acid, γ-glutamyl-1-aminocyclopropane-1-carboxylic acid, and jasmonyl-1-aminocyclopropane-1-carboxylic acid derivatives [25] [40]. These conjugated forms represent storage or transport forms that are generally unavailable for direct conversion to ethylene [40].
Table 2: Ethylene Biosynthesis Pathway Components
Step | Substrate | Product | Enzyme | Cofactors |
---|---|---|---|---|
1 | S-adenosyl-L-methionine | 1-aminocyclopropane-1-carboxylic acid | 1-aminocyclopropane-1-carboxylic acid synthase | Pyridoxal phosphate [6] |
2 | 1-aminocyclopropane-1-carboxylic acid | Ethylene | 1-aminocyclopropane-1-carboxylic acid oxidase | Iron, ascorbate, oxygen [10] |
Methyl 1-aminocyclopropanecarboxylate hydrochloride exhibits distinctive structural characteristics that distinguish it from conventional amino acids [1] [3]. The compound features a three-membered cyclopropane ring system with both an amino group and a methoxycarbonyl group attached to the same carbon atom [3] [26].
The molecular formula of the free base is C₅H₉NO₂ with a molecular weight of 115.13 grams per mole, while the hydrochloride salt has the formula C₅H₁₀ClNO₂ and a molecular weight of 151.59 grams per mole [1] [2]. The compound can be represented by the International Union of Pure and Applied Chemistry name methyl 1-aminocyclopropane-1-carboxylate [1] [3].
The cyclopropane ring structure imparts significant ring strain energy, estimated at approximately 27 kilocalories per mole, which contributes to the reactivity of these compounds [14] [16]. This ring strain serves as a driving force for various chemical transformations, including enzymatic ring-opening reactions that occur during ethylene biosynthesis [13] [45].
Unlike most α-amino acids, 1-aminocyclopropane-1-carboxylic acid and its derivatives are not chiral, similar to glycine [4]. This characteristic simplifies synthetic approaches and reduces the complexity associated with stereoisomer formation [19]. The tethered nature of the cyclopropane ring allows for fixed side-chain orientation, which has been demonstrated to increase enzymatic stability and receptor selectivity in biological systems [19].
The methyl ester functionality enhances the lipophilicity of the compound compared to the free carboxylic acid, potentially improving membrane permeability and cellular uptake characteristics [26]. The esterification also provides increased chemical stability under various storage and analytical conditions [2] [5].
Cyclopropane amino acid derivatives demonstrate unique structural features that contribute to their biological activity [14] [17]. The three-membered ring system exhibits properties that closely resemble those of olefinic double bonds in terms of reactivity patterns [14]. This similarity enables cyclopropane-containing compounds to participate in various addition reactions and ring-opening processes [14].
Table 3: Structural Properties of Methyl 1-aminocyclopropanecarboxylate hydrochloride
Property | Value | Significance |
---|---|---|
Molecular Formula (Free Base) | C₅H₉NO₂ [1] | Base chemical composition |
Molecular Formula (Hydrochloride) | C₅H₁₀ClNO₂ [1] | Salt form for stability |
Molecular Weight (Free Base) | 115.13 g/mol [3] | Analytical reference |
Molecular Weight (Hydrochloride) | 151.59 g/mol [2] | Salt form mass |
Ring Strain Energy | ~27 kcal/mol [14] | Drives reactivity |
Stereochemistry | Non-chiral [4] | Simplifies synthesis |
Melting Point | 186°C [2] | Thermal stability |
The significance of methyl 1-aminocyclopropanecarboxylate hydrochloride in plant biochemistry extends beyond its role as a simple derivative of 1-aminocyclopropane-1-carboxylic acid [20] [21]. The compound and its parent molecule represent central players in plant hormone regulation, stress responses, and developmental processes [22] [23].
1-aminocyclopropane-1-carboxylic acid serves as the direct precursor to ethylene, a gaseous plant hormone that regulates numerous physiological processes including seed germination, vegetative growth, fruit ripening, senescence, and responses to environmental stresses [8] [21]. The importance of this pathway is underscored by the fact that ethylene influences virtually every aspect of plant development and adaptation [24].
Recent research has revealed that 1-aminocyclopropane-1-carboxylic acid may function as a signaling molecule independent of its conversion to ethylene [12] [20]. Studies using chemical inhibitors of ethylene biosynthesis have demonstrated effects on root cell expansion that were not observed when ethylene perception or signaling was disrupted, suggesting an ethylene-independent role for 1-aminocyclopropane-1-carboxylic acid [20] [35].
The compound undergoes sophisticated transport mechanisms throughout plant tissues, enabling both local and systemic responses [35]. Transport occurs via amino acid transporters, particularly the Lysine Histidine Transporter family members, which facilitate the movement of 1-aminocyclopropane-1-carboxylic acid across cellular membranes [35]. This transport capability allows for the spatial separation of 1-aminocyclopropane-1-carboxylic acid synthesis and ethylene production, providing plants with precise control over hormone distribution [35].
The regulation of 1-aminocyclopropane-1-carboxylic acid metabolism involves multiple conjugation pathways that modulate the availability of free 1-aminocyclopropane-1-carboxylic acid for ethylene synthesis [25] [40]. The formation of malonyl conjugates represents a major regulatory mechanism that effectively sequesters 1-aminocyclopropane-1-carboxylic acid and prevents excessive ethylene production [40].
In agricultural applications, understanding 1-aminocyclopropane-1-carboxylic acid biochemistry has led to the development of strategies for controlling fruit ripening, extending shelf life, and improving stress tolerance in crop plants [23] [24]. The compound serves as a valuable research tool for investigating ethylene-related processes and developing agricultural biotechnology applications [24].
Table 4: Biochemical Significance and Applications
Function | Mechanism | Impact |
---|---|---|
Ethylene Precursor | Enzymatic conversion by 1-aminocyclopropane-1-carboxylic acid oxidase [10] | Controls fruit ripening, senescence [21] |
Signaling Molecule | Ethylene-independent pathways [12] [20] | Regulates cell expansion, development [35] |
Transport Substrate | Lysine Histidine Transporter-mediated [35] | Enables systemic hormone responses [35] |
Metabolic Regulation | Conjugation to storage forms [40] | Controls ethylene production levels [25] |
Research Tool | Stable derivative for analytical studies [5] | Facilitates biochemical research [26] |
Agricultural Applications | Hormone regulation strategies [24] | Improves crop quality and stress tolerance [23] |
Irritant